molecular formula C12H22N2O3 B6237402 tert-butyl 3-(4-aminooxolan-2-yl)azetidine-1-carboxylate CAS No. 2354943-25-0

tert-butyl 3-(4-aminooxolan-2-yl)azetidine-1-carboxylate

Cat. No.: B6237402
CAS No.: 2354943-25-0
M. Wt: 242.3
InChI Key:
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Description

tert-Butyl 3-(4-aminooxolan-2-yl)azetidine-1-carboxylate: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a tert-butyl ester group, an azetidine ring, and an aminooxolane moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-aminooxolan-2-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring is constructed through cyclization reactions.

    Introduction of the Aminooxolane Group: The aminooxolane moiety is introduced via nucleophilic substitution or addition reactions, often using oxirane derivatives.

    Esterification: The final step involves esterification to introduce the tert-butyl ester group, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(4-aminooxolan-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aminooxolane or azetidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(4-aminooxolan-2-yl)azetidine-1-carboxylate is used as an intermediate in the synthesis of complex molecules. Its unique structure allows for the construction of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be modified to develop new therapeutic agents targeting various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-aminooxolan-2-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(4-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate
  • tert-Butyl 3-(4-hydroxyoxolan-2-yl)azetidine-1-carboxylate

Uniqueness

tert-Butyl 3-(4-aminooxolan-2-yl)azetidine-1-carboxylate is unique due to its combination of an azetidine ring and an aminooxolane moiety. This structure provides distinct reactivity and stability, making it valuable for specific synthetic applications and research purposes.

Properties

CAS No.

2354943-25-0

Molecular Formula

C12H22N2O3

Molecular Weight

242.3

Purity

95

Origin of Product

United States

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